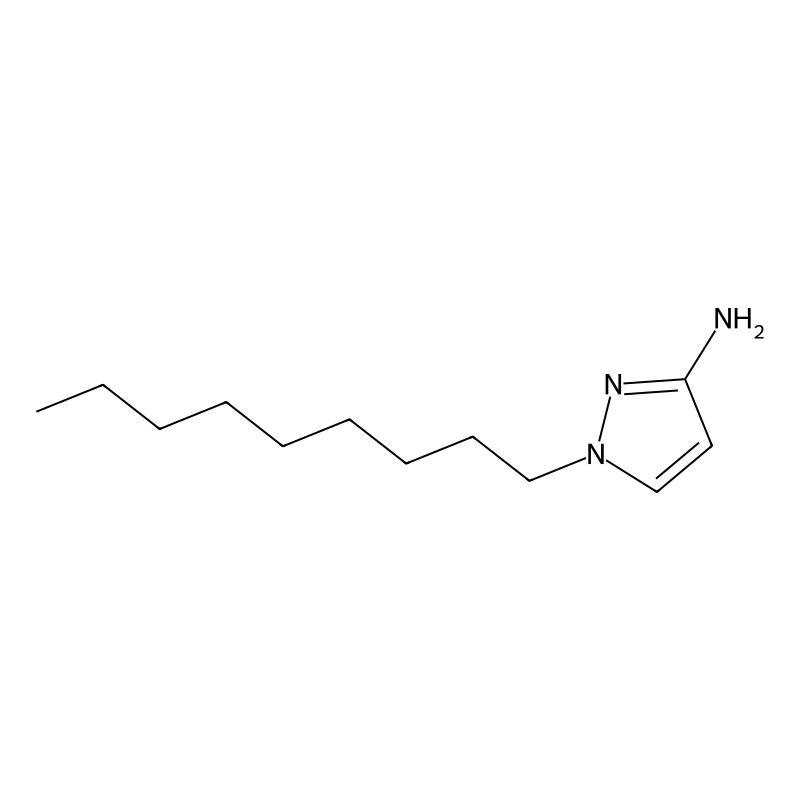

1-Nonyl-1H-pyrazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Nonyl-1H-pyrazol-3-amine is an organic compound characterized by a pyrazole ring substituted with a nonyl group at the nitrogen position and an amino group at the 3-position. Its molecular formula is , and it features a unique structure that combines both hydrophobic and polar characteristics, making it of interest in various chemical and biological applications. The pyrazole moiety is known for its versatility in medicinal chemistry, often serving as a scaffold for the development of bioactive compounds.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions with electrophiles.

- Acylation: The primary amine can undergo acylation to form amides, which are important in drug design and synthesis.

- Formation of Salts: Reacting with acids can produce salts, enhancing solubility and stability in various solvents.

These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for specific applications.

The biological activity of 1-nonyl-1H-pyrazol-3-amine is primarily linked to its structural properties. Pyrazole derivatives have been reported to exhibit a range of pharmacological effects, including:

- Antimicrobial Properties: Many pyrazole compounds demonstrate antibacterial and antifungal activities.

- Anticancer Activity: Some studies indicate that pyrazole derivatives can inhibit cancer cell proliferation, targeting specific pathways involved in tumor growth.

- Kinase Inhibition: Research has shown that certain pyrazole-based compounds can act as kinase inhibitors, impacting signaling pathways crucial for cell growth and survival .

Synthesis of 1-nonyl-1H-pyrazol-3-amine typically involves multi-step processes:

- Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Alkylation: The nonyl group can be introduced via alkylation reactions using nonyl halides or other suitable alkylating agents.

- Purification: The final compound is usually purified through recrystallization or chromatography methods to achieve the desired purity for biological testing.

The synthesis pathway may vary based on the desired substituents and functional groups on the pyrazole ring.

1-Nonyl-1H-pyrazol-3-amine has potential applications in various fields:

- Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting microbial infections or cancer therapies.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

- Material Science: Incorporation into polymers or coatings that require specific chemical properties.

Interaction studies involving 1-nonyl-1H-pyrazol-3-amine often focus on its binding affinity to various biological targets, particularly enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to assess these interactions quantitatively. Additionally, studies may explore its effects on cellular pathways through biochemical assays, providing insights into its mechanism of action.

Several compounds share structural similarities with 1-nonyl-1H-pyrazol-3-amine, primarily due to the presence of the pyrazole moiety. Here are some notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Methyl-1H-pyrazol-3-amine | 1904-31-0 | Methyl substitution; lower hydrophobicity |

| 4-(4-Methylphenyl)-1H-pyrazol | 1086336-01-7 | Aromatic substitution; enhanced stability |

| 3-Amino-1H-pyrazole | 1820-80-0 | Simplified structure; potential for diverse reactions |

| 5-(4-Chlorophenyl)-1H-pyrazole | 1628656-43-8 | Halogenated derivative; increased bioactivity |

Uniqueness of 1-nonyl-1H-pyrazol-3-amine

The unique aspect of 1-nonyl-1H-pyrazol-3-amine lies in its long nonyl chain, which enhances lipophilicity compared to other derivatives. This property may improve membrane permeability, potentially leading to better bioavailability in pharmacological applications. Additionally, the combination of the nonyl group with the pyrazole core may allow for selective interactions with specific biological targets, distinguishing it from simpler pyrazole derivatives.